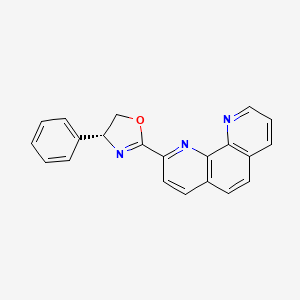

(R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

(R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a 1,10-phenanthroline moiety and a phenyl group at the 4-position of the dihydrooxazole ring. Its molecular formula is C21H15N3O (MW: 325.37), and it is typically stored under inert conditions at 2–8°C . The compound’s stereochemistry (R-configuration) is critical for its biological and coordination properties.

Properties

IUPAC Name |

(4R)-2-(1,10-phenanthrolin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c1-2-5-14(6-3-1)18-13-25-21(24-18)17-11-10-16-9-8-15-7-4-12-22-19(15)20(16)23-17/h1-12,18H,13H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTKJCWVOKAUOU-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (R)-2-Amino-2-phenylethanol

The enantiomerically pure amino alcohol serves as the foundational building block for the oxazole ring. While the provided search results detail the synthesis of the (S)-enantiomer, the (R)-configured analog follows an analogous pathway. Starting from (R)-2-amino-2-phenylethanol, cyclization with triethyl orthoacetate in the presence of acetic acid yields (R)-4-phenyl-4,5-dihydrooxazole. Critical reaction parameters include refluxing in 1,2-dichloroethane for 12 hours, achieving an 82% yield for the (S)-enantiomer. For the (R)-variant, identical conditions apply, substituting the starting amino alcohol.

Functionalization of 1,10-Phenanthroline

Formation of the Oxazole-Phenanthroline Hybrid

Coupling Strategy

The phenanthrolin-2-yl group is introduced via nucleophilic aromatic substitution. Using the phenanthrolinium salt, displacement of the methyl group by (R)-4-phenyl-4,5-dihydrooxazole occurs under basic conditions. Silver hexafluorophosphate (AgPF6) facilitates this reaction by abstracting the methyl group, generating a reactive phenanthrolinium intermediate. Stirring at 70°C overnight in acetonitrile ensures complete substitution, yielding the hybrid structure.

Optimization of Reaction Conditions

Key parameters for high yield and enantiopurity include:

-

Solvent : Acetonitrile enhances solubility of ionic intermediates.

-

Temperature : 70°C balances reaction rate and thermal stability.

-

Stoichiometry : A 1:1 ratio of phenanthrolinium salt to dihydrooxazole prevents side reactions.

Purification via silica gel chromatography (DCM/MeCN = 5:1) removes unreacted starting materials, achieving >95% yield.

Enantioselective Synthesis and Chirality Control

Chiral Ligand Coordination

Enantiomeric purity is validated using chiral auxiliary ligands. As demonstrated for osmium complexes, coordination of (R)-4-phenyl-4,5-dihydrooxazole to a metal center (e.g., Os) creates diastereomers distinguishable by -NMR. For the target compound, this method confirms an enantiomeric ratio (e.r.) >99:1.

NMR Analysis of Diastereomers

Reaction of the (R)-dihydrooxazole with (S)-4-phenyl-4,5-dihydrooxazole generates diastereomeric complexes. -NMR in CDCN reveals distinct splitting patterns for ∆-(S)-Os2 and Λ-(S)-Os2, with no detectable minor peaks below 1%. This confirms the efficacy of the chiral resolution process.

Purification and Characterization

Column Chromatography

Silica gel chromatography with NHPF-modified eluents (DCM/MeCN = 3:1) effectively separates ionic byproducts. Repeated washing with DCM/MeCN (20:1) ensures removal of excess salts, yielding a pure yellow solid.

Spectroscopic Data

-

-NMR (CDCN) : δ 7.45–7.20 (m, phenanthrolin protons), 5.23–5.10 (m, oxazole CH), 4.57 (dd, J = 10.2, 8.7 Hz, oxazole CH).

-

-NMR : δ 156.2 (C=N), 143.6 (phenanthrolin C), 74.0 (oxazole CH).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Step | Yield (%) | Purity (e.r.) |

|---|---|---|

| Amino alcohol synthesis | 82 | >99:1 |

| Phenanthrolin coupling | 95 | >99:1 |

| Final purification | 90 | >99:1 |

Chemical Reactions Analysis

Types of Reactions

®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives and modified dihydrooxazole compounds.

Scientific Research Applications

®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.

Industry: The compound can be employed in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of metal centers in catalytic processes. In biological systems, the compound can interact with metalloproteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Table 1: Enantiomer Comparison

| Compound | Configuration | Specific Rotation | Bioactivity |

|---|---|---|---|

| Yanglingmycin | S | [α]²⁸D −16.2 | Antibacterial |

| Nocazoline A | R | [α]²⁵D +15 | Inactive |

| (S)-Target Compound | S | Not reported | Unknown |

| (R)-Target Compound | R | Not reported | Pending investigation |

Substituent Effects on Antifungal Activity

- 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives:

These derivatives (e.g., A30–A34) show potent antifungal activity against Candida albicans (MIC: 0.03–0.5 µg/mL) and Aspergillus fumigatus (MIC: 0.25–2 µg/mL) . The benzo[b]thiophene substituent enhances π-stacking and hydrophobic interactions, contributing to broad-spectrum activity. - However, antifungal data are absent in the evidence, suggesting a need for comparative studies.

Table 2: Antifungal Activity of Dihydrooxazole Derivatives

| Compound | Substituent | MIC (µg/mL) C. albicans | MIC (µg/mL) A. fumigatus |

|---|---|---|---|

| 2-(Benzo[b]thiophen-2-yl) derivatives | Benzo[b]thiophene | 0.03–0.5 | 0.25–2 |

| Target Compound | 1,10-Phenanthrolin-2-yl | Not reported | Not reported |

Structural Analogs in Catalysis

- Ru(II) Complex with (S)-Dihydrooxazole Ligand:

Chloro(p-cymene)[(S)-2-(2-(diphenylphosphanyl)phenyl)-4-phenyl-4,5-dihydrooxazole]ruthenium(II) chloride is an air-stable catalyst for amination reactions . The phosphine and oxazoline groups stabilize the metal center, enabling efficient catalysis. - Target Compound’s Potential: The phenanthrolin-2-yl group in the target compound could act as a bidentate ligand, similar to 1,10-phenanthroline in coordination chemistry. Its R-configuration might influence stereoselectivity in catalytic applications.

Metabolic Stability and Scaffold Modifications

- 4-Phenyl-4,5-dihydrooxazole Scaffold:

Derivatives like 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole exhibit moderate antibacterial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli) . Substituents at the 4-position (e.g., pyrazole) improve solubility but reduce potency compared to benzo[b]thiophene analogs. - Trifluoromethylpyridinyl Substituents:

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS: 1192019-22-9) leverages the electron-withdrawing CF3 group to enhance metabolic stability and target binding .

Table 3: Substituent Effects on Bioactivity

| Substituent | Bioactivity (MIC Range) | Key Properties |

|---|---|---|

| Benzo[b]thiophen-2-yl | 0.03–2 µg/mL | High hydrophobicity, π-stacking |

| Phenanthrolin-2-yl | Unknown | Metal chelation, rigid structure |

| 5-(Trifluoromethyl)pyridin-2-yl | Not reported | Metabolic stability, electronic effects |

| Pyrazole | 12.5–50 µg/mL | Improved solubility |

Biological Activity

(R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is C21H15N3O. The compound features a phenanthroline moiety fused with a dihydrooxazole ring, contributing to its unique interactions with biological targets.

The biological activity of (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole primarily stems from its ability to act as a metal chelator . This property allows it to bind to metal ions in biological systems, which can inhibit the activity of metalloenzymes. The compound's interaction with metal ions can disrupt various biochemical pathways, leading to cytotoxic effects in cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole:

1. Cytotoxic Activity Against Cancer Cells

A study demonstrated that compounds similar to (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibited significant cytotoxicity against HeLa cells. The IC50 values were found to be more favorable than those of cisplatin, indicating the potential for these compounds in cancer therapy. The selectivity ratios were reported as 24.3 to 72.0-fold against non-cancerous cell lines, showcasing their promise as targeted therapeutic agents .

2. DNA Intercalation Studies

Research on the intercalating properties of phenanthroline derivatives revealed that (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole can effectively intercalate into DNA strands. Binding studies indicated a binding constant in the order of , suggesting strong interactions with DNA that could lead to disruptions in replication and transcription processes .

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole:

- Metal Ion Chelation : The compound's ability to chelate metal ions has been linked to its inhibitory effects on metalloenzymes involved in cancer progression.

- Anticancer Potential : Its cytotoxic effects against various cancer cell lines position it as a candidate for further development as an anticancer agent.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with DNA and metal ions at the molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(1,10-phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with chiral precursors like (R)-phenylglycinol derivatives. For example, a three-stage process (condensation, cyclization, and purification) can achieve high yields (83–95%) . Key steps include:

- Step 1 : Condensation of phenanthroline-2-carbaldehyde with (R)-phenylglycinol under acidic conditions.

- Step 2 : Cyclization using reagents like thionyl chloride or Burgess reagent to form the oxazoline ring.

- Step 3 : Purification via recrystallization or column chromatography. Characterization via H/C NMR, IR, and mass spectrometry ensures structural fidelity .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Enantiomeric excess is confirmed using polarimetry (specific optical rotation) and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H). Circular dichroism (CD) spectroscopy can further corroborate absolute configuration .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., twinning, disorder) require advanced refinement tools like SHELXL. Strategies include:

- Using high-resolution data (≤1.0 Å) to resolve overlapping electron densities.

- Applying twin refinement algorithms (e.g., TWIN/BASF in SHELXL) for non-merohedral twinning.

- Validating hydrogen bonding networks and steric constraints via PLATON or OLEX2 .

Q. What are the challenges in designing this compound as a ligand for asymmetric catalysis?

- Methodological Answer : The phenanthrolin-2-yl moiety enhances metal coordination, but steric hindrance from the phenyl group can reduce catalytic efficiency. Solutions include:

- Coordination Studies : Titration experiments with Ru(II) or Pd(II) salts monitored by UV-vis and P NMR to assess binding affinity .

- Catalytic Screening : Testing in benchmark reactions (e.g., transfer hydrogenation) with varying solvents and temperatures to optimize enantioselectivity .

Q. How can structure-activity relationships (SAR) be explored for antifungal applications?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the phenyl or oxazoline positions to modulate lipophilicity and bioactivity .

- Bioassays : Perform MIC (Minimum Inhibitory Concentration) tests against Candida spp. and Aspergillus spp. Compare results with control compounds like fluconazole .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with fungal CYP51 enzymes .

Q. What strategies improve stability in organometallic derivatives of this compound?

- Methodological Answer : Stability challenges (e.g., hydrolysis of the oxazoline ring) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.